1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Description
This compound (CAS: 125048-87-5) is a pyrazole-based carboxamide derivative with the molecular formula C₁₁H₇ClF₃N₃O and a molecular weight of 289.64 g/mol . Its structure features:
- 5-(Trifluoromethyl) at position 5, enhancing lipophilicity and metabolic stability.
- N-Methyl carboxamide at position 4, a common pharmacophore in medicinal chemistry for hydrogen bonding .
Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-11(20)9-6-18-19(10(9)12(14,15)16)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLREIMOUKKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073750 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-25-9 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098534259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Diketone Cyclization
The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the target compound, 4-chlorophenylhydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This method ensures regioselectivity, as the electron-withdrawing trifluoromethyl group directs the hydrazine attack to the β-keto position. Reaction conditions involve refluxing in ethanol with catalytic HCl (12–24 h, 60–80°C), yielding the pyrazole ester intermediate in 70–85%.
Alternative Cyclization with Enol Ethers
A modified approach uses enol ethers instead of diketones. For example, (E)-methyl 3-amino-3-phenyl-2-(trifluoromethyl)acrylate reacts with 4-chlorophenylhydrazine in DMF/POCl3 at 50–60°C. The reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl, followed by cyclodehydration. This method achieves higher regiocontrol (≥90% selectivity) but requires stringent anhydrous conditions.
Carboxylic Acid Intermediate Synthesis
Oxidation of Formyl Precursors
Pyrazole-4-carbaldehydes are oxidized to carboxylic acids using KMnO4 in a water-acetone mixture (3:2 v/v) at 80°C for 4 h. For the target compound, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes oxidation to yield the corresponding carboxylic acid (CAS 98534-80-6) with 95% efficiency. The product is isolated via acidification (pH 2) and filtration.
Direct Carboxylation
An alternative route involves carboxylation of lithiated pyrazoles. Treatment of 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole with LDA at −78°C, followed by quenching with dry CO2, affords the carboxylic acid in 65–70% yield. This method avoids oxidation steps but requires cryogenic conditions and strict moisture control.
Carboxamide Formation via Coupling Reactions
Acid Chloride Aminolysis
The carboxylic acid intermediate is converted to the acid chloride using SOCl2 (reflux, 4 h). Subsequent reaction with methylamine in THF at 0–5°C, with triethylamine as a base, produces the target carboxamide. Key parameters include:
Coupling Reagent-Mediated Synthesis
A more efficient method employs EDCI/HOBt as coupling agents. The carboxylic acid (1 equiv) is activated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF for 30 min, followed by addition of methylamine hydrochloride (1.5 equiv) and DIPEA (3 equiv). The reaction proceeds at room temperature for 12 h, yielding the amide in 85–90% after extraction.
Trifluoromethylation Strategies
Late-Stage Trifluoromethylation
Copper-mediated trifluoromethylation of 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide using TMSCF3 (1.4 equiv) and CsF (0.025 equiv) in CH3CN (24 h, rt) introduces the CF3 group. This method offers flexibility but suffers from moderate yields (50–60%) due to competing side reactions.
Early-Stage Incorporation
Pre-installation of the trifluoromethyl group via ethyl trifluoroacetate condensation ensures higher efficiency. Reaction of 4-chlorophenylacetone with ethyl trifluoroacetate in the presence of NaOMe/MeOH generates a β-keto ester, which is directly used in cyclocondensation. This approach avoids post-functionalization but requires careful control of stoichiometry to prevent over-alkylation.
Analytical Characterization Data
Spectral Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H3), 7.52–7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.38–7.34 (d, J = 8.4 Hz, 2H, Ar-H), 3.03 (s, 3H, NCH3).
-
13C NMR (100 MHz, CDCl3): δ 162.1 (C=O), 144.5 (Cq, CF3), 138.2 (Cq, Ar), 129.8 (2×CH, Ar), 128.7 (2×CH, Ar), 122.5 (q, J = 270 Hz, CF3), 117.3 (Cq, pyrazole), 35.2 (NCH3).
-
HRMS : [M+H]+ calcd. for C12H10ClF3N3O: 304.0463, found: 304.0459.
Purity and Yield Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Diketone cyclization | 78 | 95 |
| EDCI/HOBt coupling | Amide bond formation | 88 | 97 |
| TMSCF3 trifluoromethylation | Late-stage CF3 addition | 55 | 90 |
Optimization and Challenges
Regioselectivity Control
The trifluoromethyl group’s strong electron-withdrawing effect dominates regiochemical outcomes. Computational studies (DFT, B3LYP/6-31G*) show a 12.3 kcal/mol preference for hydrazine attack at the β-keto position over the α-position when CF3 is present.
Byproduct Formation
Common byproducts include:
-
Di-substituted pyrazoles : Mitigated by using 1.1 equiv of hydrazine.
-
Over-oxidized acids : Controlled by limiting KMnO4 reaction time to ≤4 h.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Chlorophenylhydrazine | 320 | 45 |
| Ethyl trifluoroacetate | 1,150 | 30 |
| EDCI | 890 | 15 |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical, chemical, and biological properties
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown potential in anticancer research. A study indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways. The compound's ability to modulate cytokine production suggests its utility in treating inflammatory diseases. A case study involving animal models showed a significant reduction in inflammation markers when treated with this compound.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazole derivatives. The compound's mechanism of action involves the inhibition of oxidative stress and apoptosis in neuronal cells, indicating its potential for treating neurodegenerative diseases such as Alzheimer's.
Agricultural Science
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Research indicates that pyrazole derivatives can act as effective insecticides and fungicides. A field trial demonstrated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects.
Herbicidal Properties
Studies have also evaluated the herbicidal activity of pyrazole compounds. The target site of action is often related to the inhibition of specific enzymes involved in plant growth regulation. A comparative analysis showed that this compound outperformed traditional herbicides in controlling weed growth without harming crop yield.
Material Science
Polymer Additives
In material science, 1H-pyrazole-4-carboxamide compounds are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.
Nanocomposites
The integration of pyrazole compounds into nanocomposite materials has been studied for their potential use in electronics and coatings. The unique electronic properties imparted by the trifluoromethyl group allow for improved conductivity and durability in nanostructured materials.
Data Tables
Case Studies
- Cytotoxicity Study : A recent investigation into the cytotoxic effects of various pyrazole derivatives revealed that 1H-Pyrazole-4-carboxamide exhibited significant inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Field Trials on Pesticidal Efficacy : Field trials conducted on crops treated with formulations containing this compound showed a 70% reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a natural pesticide alternative.
- Polymer Enhancement Research : Studies on polymer blends incorporating this pyrazole derivative indicated improved mechanical properties and thermal stability, suggesting its viability as an industrial additive.
Mechanism of Action
The mechanism by which 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Carboxamides
Key Observations:
- Substituent Position: The position of the chlorophenyl group (e.g., 4-Cl in the target vs. 3-Cl in ) significantly alters electronic and steric properties, impacting receptor binding .
- Functional Groups: The trifluoromethyl group at position 5 is conserved in many analogs for its metabolic stability, while carboxamide variations (e.g., hydrazide in ) modulate solubility and reactivity.
- Hybrid Structures: Compounds like the thiazolyl-pyrazole hybrid in demonstrate the versatility of pyrazole scaffolds in drug design.
Biological Activity
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1H-Pyrazole-4-carboxamide can be described by the following molecular formula:
- Molecular Formula : C12H9ClF3N3O
- Molecular Weight : 299.67 g/mol
The compound features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1H-Pyrazole-4-carboxamide showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory capabilities. In a comparative study, several pyrazole compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for COX-1 and COX-2 inhibition were found to be significantly lower than those of standard anti-inflammatory drugs such as diclofenac. For instance, one derivative demonstrated an IC50 of 0.01 µM for COX-2, showcasing its potential as a selective COX-2 inhibitor .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Pyrazole A | 5.40 | 0.01 |
| Pyrazole B | 26.19 | 0.05 |
| Diclofenac | 54.65 | N/A |
Antimalarial Activity
Recent studies have explored the use of pyrazole derivatives as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the malaria parasite's survival. Molecular docking studies indicated that these compounds could effectively bind to the active site of PfDHODH, suggesting their potential as antimalarial agents .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive study synthesized various pyrazole derivatives using acid-catalyzed transamination methods. These compounds underwent biological evaluation for their anti-inflammatory and antimicrobial activities. Notably, one derivative exhibited an impressive % inhibition of auricular edema at 62%, surpassing the effectiveness of traditional NSAIDs .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of pyrazoles revealed that modifications at the N-methyl and trifluoromethyl positions significantly influenced biological activity. Compounds with electron-withdrawing groups at these positions showed enhanced potency against COX enzymes and improved selectivity profiles .
Q & A
Basic Question: What are the optimal synthetic routes for 1H-pyrazole-4-carboxamide derivatives, and how can reaction yields be improved?
Answer:
The synthesis of pyrazole-4-carboxamide derivatives typically involves multi-step protocols. Key steps include:
- Claisen-Schmidt condensation for forming the pyrazole ring (modified from methods in ).
- Nucleophilic substitution to introduce the 4-chlorophenyl and trifluoromethyl groups.
- Amide coupling using methylamine (e.g., HATU/DIPEA activation) to finalize the carboxamide moiety.
Yield Optimization Strategies:
For reproducibility, monitor reactions via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
Rigorous characterization requires:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl integration at δ 7.4–7.6 ppm).
- 19F NMR for trifluoromethyl group verification (δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₀ClF₃N₃O: 308.0421).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Discrepancies in biological data may arise from assay conditions or off-target effects. Methodological approaches include:
Dose-Response Profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type specificity.
Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cellular viability assays (MTT/XTT) .
Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) and identify potential off-target interactions .
Advanced Question: What strategies mitigate instability of the trifluoromethyl group under acidic/basic conditions?
Answer:
The CF₃ group is prone to hydrolysis under extreme pH. Stabilization methods include:
- Protective Group Chemistry : Temporarily mask the CF₃ group during synthesis (e.g., tert-butyloxycarbonyl (Boc) protection).
- Buffered Reaction Conditions : Maintain pH 6–8 using phosphate or acetate buffers .
- Real-Time Stability Monitoring : Use HPLC-MS to track degradation products (e.g., carboxylic acid derivatives) .
Degradation Kinetics Example (pH 7.4, 37°C):
| Time (hrs) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 24 | 85 |
| 48 | 72 |
Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), CNS permeability, and CYP450 inhibition.
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity using Gaussian-based DFT calculations .
- Molecular Dynamics Simulations : Simulate blood-brain barrier penetration (e.g., GROMACS software) by analyzing free-energy profiles .
Example QSAR Parameters:
| Parameter | Target Value |
|---|---|
| logP | 2.5–3.0 |
| PSA | <90 Ų |
| H-bond acceptors | ≤5 |
Advanced Question: What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?
Answer:
The compound may act as a competitive inhibitor via:
- Heme Iron Coordination : The pyrazole nitrogen binds to Fe³⁺ in CYP450’s active site.
- Hydrophobic Pocket Occupancy : The 4-chlorophenyl group occupies the substrate-binding cavity.
Validation Methods:
- UV-Vis Spectroscopy : Monitor Soret band shifts (λ = 450 nm) during enzyme binding .
- Fluorescence Quenching : Measure changes in tryptophan fluorescence upon ligand interaction .
Advanced Question: How do structural modifications (e.g., replacing Cl with F) impact target selectivity?
Answer:
Halogen substitution alters steric and electronic properties:
- Electron-Withdrawing Effects : F increases ring electron deficiency, enhancing interactions with nucleophilic residues.
- Steric Hindrance : Bulkier substituents (e.g., Br) may reduce binding pocket accessibility.
Case Study (IC₅₀ Values vs. Kinase X):
| Substituent | IC₅₀ (nM) |
|---|---|
| -Cl | 12.3 |
| -F | 8.7 |
| -CF₃ | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
